

# Preclinical Efficacy of Lingdolinurad: A Technical Whitepaper

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Compound of Interest		
Compound Name:	Lingdolinurad	
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#### **Abstract**

Lingdolinurad (formerly ABP-671) is a novel, orally administered small molecule inhibitor of the human urate transporter 1 (hURAT1) currently in late-stage clinical development for the treatment of hyperuricemia and chronic gout. By selectively targeting hURAT1, Lingdolinurad effectively reduces the reabsorption of uric acid in the renal proximal tubules, thereby lowering serum uric acid (sUA) levels. This technical guide provides a comprehensive overview of the publicly available preclinical data on the efficacy of Lingdolinurad, with a focus on its mechanism of action, in vitro potency, and the structural basis for its interaction with hURAT1. While detailed in vivo preclinical studies in animal models have been referenced in corporate communications as demonstrating safety and efficacy, specific data and detailed experimental protocols from these studies are not yet available in the public domain.

#### Introduction

Gout is a prevalent and debilitating form of inflammatory arthritis characterized by the deposition of monosodium urate crystals in and around the joints, a direct consequence of chronic hyperuricemia. Elevated serum uric acid levels are a primary risk factor for the development and progression of gout. The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, plays a pivotal role in maintaining urate homeostasis by reabsorbing the majority of filtered uric acid from the renal tubules. Inhibition of URAT1 is therefore a key therapeutic strategy for the management of hyperuricemia and the prevention of gout flares.



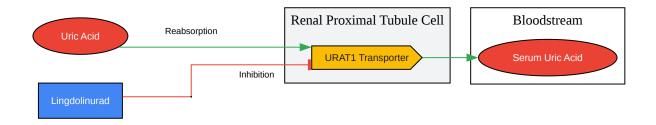
**Lingdolinurad** has emerged as a promising candidate in this class, demonstrating significant urate-lowering effects in clinical trials. This document synthesizes the core preclinical findings that form the basis of its clinical development.

#### **Mechanism of Action**

**Lingdolinurad** is a selective URAT1 inhibitor. Its primary mechanism of action involves the competitive inhibition of uric acid reabsorption in the kidneys. By binding to the URAT1 transporter, **Lingdolinurad** blocks the uptake of uric acid from the tubular lumen back into the bloodstream, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid concentrations.

A recent study elucidated the structural basis for this inhibition, revealing that **Lingdolinurad** binds within the central cavity of the URAT1 transporter. This binding locks the transporter in an inward-facing conformation, preventing the translocation of uric acid across the cell membrane.

## **Signaling Pathway Diagram**



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Caption: Mechanism of action of **Lingdolinurad** on the URAT1 transporter.

## **In Vitro Efficacy**

The inhibitory activity of **Lingdolinurad** on URAT1 has been quantified in vitro. A key study utilized a humanized rat URAT1 construct (URAT1EM) to assess its potency.

## **Experimental Protocol: In Vitro URAT1 Inhibition Assay**



- Cell Line: HEK293 cells engineered to express a humanized rat URAT1 transporter (URAT1EM).
- Substrate: Radiolabeled [14C]-uric acid.
- Assay Principle: Measurement of the inhibition of [14C]-uric acid uptake into the URAT1expressing HEK293 cells by varying concentrations of Lingdolinurad.
- Methodology: The transport activity of URAT1EM was measured in the presence of different concentrations of Lingdolinurad. The concentration-dependent inhibition was determined to calculate the half-maximal inhibitory concentration (IC50).
- Data Analysis: Data were normalized and presented as mean ± s.e.m. from three independent replicates.

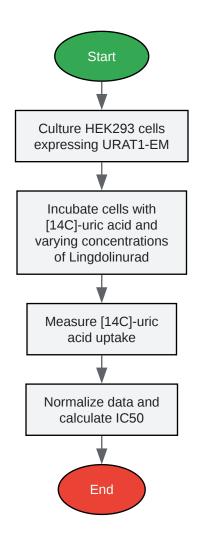
**Quantitative Data: In Vitro Inhibition of URAT1** 

Compound	Target	Assay System	IC50 (nM)	Reference
Lingdolinurad	Humanized Rat URAT1 (URAT1EM)	[14C]-uric acid uptake in HEK293 cells	425	[2]

This result demonstrates that **Lingdolinurad** is a potent inhibitor of the URAT1 transporter in a cellular context.

## **Experimental Workflow: In Vitro URAT1 Inhibition Assay**





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Caption: Workflow for the in vitro URAT1 inhibition assay.

## **Preclinical In Vivo Efficacy**

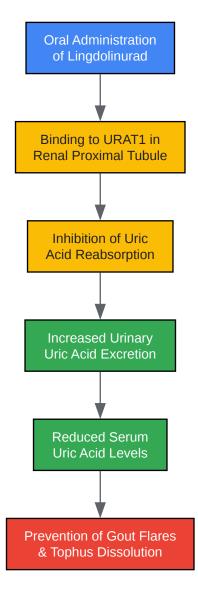
While Atom Therapeutics has publicly stated that **Lingdolinurad** (ABP-671) has demonstrated safety and efficacy in preclinical animal models, specific quantitative data and detailed experimental protocols from these studies have not been published in peer-reviewed literature. Corporate press releases and website information allude to the successful completion of these studies as a prerequisite for advancing to clinical trials. The company has also noted that another of its molecules, ABP-745, has shown significant efficacy and good safety in animal models of inflammation.

## **Structural Biology**



Cryo-electron microscopy studies have provided high-resolution structural insights into the interaction between **Lingdolinurad** and the URAT1 transporter. These studies have confirmed that **Lingdolinurad** binds to a central cavity within the transporter.

## Logical Relationship: From Target Binding to Clinical Effect



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Caption: Logical flow from Lingdolinurad's target engagement to clinical outcome.

## **Discussion and Future Directions**



The available preclinical data strongly support the mechanism of action of **Lingdolinurad** as a potent and selective URAT1 inhibitor. The in vitro data provide a solid foundation for its observed clinical efficacy in lowering serum uric acid levels. The elucidation of the high-resolution structure of **Lingdolinurad** in complex with URAT1 offers a detailed understanding of its inhibitory mechanism and opens avenues for the rational design of future uricosuric agents.

The primary gap in the publicly available preclinical profile of **Lingdolinurad** is the absence of detailed in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) data from animal models. The publication of these studies would provide valuable insights into its dose-response relationship, duration of action, and overall preclinical profile, further substantiating the promising clinical results observed to date.

#### Conclusion

Lingdolinurad is a mechanistically well-characterized URAT1 inhibitor with demonstrated in vitro potency. Its ability to lock the URAT1 transporter in an inactive conformation provides a clear structural basis for its urate-lowering effects. While the detailed results of its preclinical in vivo efficacy studies are not yet publicly disseminated, the successful progression to and positive results from late-stage clinical trials underscore its potential as a valuable therapeutic option for the management of chronic gout and hyperuricemia. Further publication of the complete preclinical data package will be of great interest to the scientific and drug development community.

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## References

- 1. Atom Therapeutics Announces Partnering Opportunities For New Gout Therapies at BIO-Europe 2025 in Vienna - BioSpace [biospace.com]
- 2. Atom Therapeutics Announces Positive Topline Results of Lingdolinurad (ABP-671) in Phase 2b/3 Trial for Chronic Gout BioSpace [biospace.com]







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